molecular formula C12H11NO3 B3385435 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 63261-42-7

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3385435
CAS No.: 63261-42-7
M. Wt: 217.22 g/mol
InChI Key: CHNIPFJTNSOHAV-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound with the molecular formula C12H11NO3. It is a member of the chalcone family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl ketone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anti-inflammatory properties may result from the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

    1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one: A reduced derivative with an amino group instead of a nitro group.

    1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one: A derivative with a methoxy group on the phenyl ring.

    1-Cyclopropyl-3-(4-chlorophenyl)prop-2-en-1-one: A derivative with a chloro group on the phenyl ring

Uniqueness: 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group also contributes to its unique structural and electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

63261-42-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+

InChI Key

CHNIPFJTNSOHAV-FPYGCLRLSA-N

Isomeric SMILES

C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

SMILES

C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.